(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide
説明
The compound "(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide" features a pyridazinone core (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) linked via a phenyl group to an ethenesulfonamide moiety substituted with a p-tolyl ring. The pyridazinone ring contributes hydrogen-bonding capabilities and conformational rigidity, which may enhance target binding . Analytical techniques such as ¹H-NMR and X-ray crystallography (via tools like SHELXT and WinGX) are critical for confirming its stereochemistry and purity .
特性
IUPAC Name |
(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-7-9-16(10-8-15)13-14-27(25,26)22-19-6-4-3-5-17(19)18-11-12-20(24)23(2)21-18/h3-14,22H,1-2H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHJWJSABVMNGM-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyridazinone ring , which is known for its biological activity.
- An ethenesulfonamide moiety , contributing to its solubility and reactivity.
- A p-tolyl group , which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Anticancer Activity
Recent studies have evaluated the anticancer properties of the compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines.
- Results : It demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like gefitinib. The compound showed a synergistic effect when combined with other treatments, suggesting potential for combination therapies .
Antimicrobial Properties
In addition to anticancer effects, the compound has been assessed for antimicrobial activity:
- Pathogens Tested : Various bacterial strains were evaluated.
- Findings : The compound exhibited notable inhibitory effects on bacterial growth, indicating potential as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC50 = 15 µM | |
| Anticancer | MDA-MB-468 | IC50 = 10 µM | |
| Antimicrobial | E. coli | Inhibition Zone = 15 mm |
Case Study 1: Anticancer Efficacy
A study conducted on the MDA-MB-468 cell line revealed that (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests that the compound may serve as a lead candidate for developing novel anticancer therapies targeting triple-negative breast cancer.
Case Study 2: Synergistic Effects with Chemotherapy
In combination therapy studies, this compound was shown to enhance the efficacy of gefitinib in resistant cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
科学的研究の応用
Anticancer Activity
Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines. It is designed as an analogue of combretastatin A-4, a well-established anti-cancer agent. Studies suggest that compounds similar to this one can inhibit tubulin polymerization, disrupting mitosis in cancer cells and inducing apoptosis.
Case Study:
In vitro studies have demonstrated that modifications to the pyridazine structure can significantly enhance biological potency. For instance, derivatives of this compound have shown improved activity compared to their parent structures, suggesting that further structural optimization could yield more effective anticancer agents.
Antimicrobial Properties
The compound's heterocyclic structure may confer antimicrobial activity . The presence of nitrogen and oxygen in the molecular framework enhances its interaction with biological targets, potentially leading to effective antimicrobial agents.
Case Study:
Compounds containing similar structures have been evaluated for their ability to inhibit microbial growth. Preliminary data indicate that modifications in substituents can lead to varying degrees of antimicrobial efficacy, warranting further investigation into structure-activity relationships (SAR).
Synthesis and Derivative Development
The synthesis of (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide typically involves several key steps:
- Formation of the Pyridazine Ring: Utilizing hydrazones and other nitrogen-containing precursors.
- Coupling Reactions: Combining the pyridazine derivative with p-tolyl and sulfonamide components.
- Purification: Employing techniques such as recrystallization or chromatography to obtain pure products.
These synthetic pathways allow for the generation of diverse analogs by varying substituents on the aromatic rings or altering the pyridazine structure, which can be crucial for enhancing biological activity.
類似化合物との比較
Structural Differences and Implications
The compound’s closest structural analogs are acetamide derivatives from a 2018 European patent (EP 3 348 550A1), such as:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Structural Comparisons:
| Feature | Target Compound | Patent Analogs |
|---|---|---|
| Core Heterocycle | Pyridazinone | Benzothiazole |
| Linker Group | Sulfonamide | Acetamide |
| Aromatic Substitution | p-Tolyl (methylphenyl) | Varied (e.g., methoxyphenyl, trifluoromethyl) |
| Molecular Weight | ~413 g/mol (estimated) | ~340–400 g/mol (estimated) |
Functional Implications:
- Linkers : Sulfonamides (pKa ~10–11) are more acidic than acetamides (pKa ~15–17), which may influence solubility and bioavailability .
- Substituents : The p-tolyl group in the target compound enhances hydrophobicity, while methoxy/trifluoromethyl groups in analogs modulate electronic effects and metabolic stability.
Pharmacological and Physicochemical Properties
While specific activity data for the target compound is unavailable in the provided evidence, general trends can be inferred:
- Binding Affinity : Sulfonamides often exhibit stronger interactions with polar enzyme active sites compared to acetamides.
- Solubility: The pyridazinone core may reduce solubility in nonpolar solvents relative to benzothiazole-based analogs.
- Synthetic Accessibility: Benzothiazole derivatives are typically easier to functionalize due to established synthetic routes, whereas pyridazinones require specialized cyclization conditions .
Analytical Characterization
Both the target compound and its analogs rely on advanced analytical methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
